N-[3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]-3,3-diphenylpropanamide
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Overview
Description
N-[3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]-3,3-diphenylpropanamide is a complex organic compound that features a pyrazole ring fused with a pyrimidine ring, and a diphenylpropanamide moiety
Scientific Research Applications
N-[3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]-3,3-diphenylpropanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
Target of Action
TCMDC-124944, also known as N-[5-Methyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-3,3-diphenylpropanamide, primarily targets the Plasmodium falciparum cytoplasmic asparaginyl-tRNA synthetase (PfAsnRS) . PfAsnRS is an enzyme that plays a crucial role in protein synthesis in the parasite Plasmodium falciparum, which is responsible for the most deadly form of malaria .
Mode of Action
TCMDC-124944 interacts with its target, PfAsnRS, through a mechanism known as reaction hijacking . This process involves the enzyme-mediated production of an Asn-TCMDC-124944 adduct, which inhibits the function of PfAsnRS . This inhibition disrupts protein translation and activates the amino acid starvation response in the parasite .
Biochemical Pathways
The primary biochemical pathway affected by TCMDC-124944 is the protein synthesis pathway in Plasmodium falciparum . By inhibiting PfAsnRS, TCMDC-124944 disrupts the synthesis of proteins, which are essential for the growth and survival of the parasite .
Result of Action
The molecular effect of TCMDC-124944’s action is the formation of an Asn-TCMDC-124944 adduct that inhibits PfAsnRS . On a cellular level, this results in the disruption of protein synthesis and the activation of the amino acid starvation response in Plasmodium falciparum . This leads to the inhibition of the parasite’s growth and survival .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]-3,3-diphenylpropanamide typically involves multi-step organic reactionsThe final step involves the coupling of the pyrazole-pyrimidine intermediate with 3,3-diphenylpropanamide under specific reaction conditions such as the use of catalysts, solvents, and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-[3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]-3,3-diphenylpropanamide can undergo various chemical reactions including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halides, alkyl, or aryl groups .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole-pyrimidine derivatives and diphenylpropanamide analogs. These compounds share structural similarities but may differ in their functional groups or substituents .
Uniqueness
N-[3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]-3,3-diphenylpropanamide is unique due to its specific combination of functional groups and structural features.
Properties
IUPAC Name |
N-[5-methyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-3,3-diphenylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O2/c1-16-14-22(30)27-24(25-16)29-21(13-17(2)28-29)26-23(31)15-20(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-14,20H,15H2,1-2H3,(H,26,31)(H,25,27,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEEKOFLULMNCCQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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